molecular formula C11H22O4Si B100812 DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE CAS No. 17962-38-8

DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE

Cat. No.: B100812
CAS No.: 17962-38-8
M. Wt: 246.37 g/mol
InChI Key: ZEOGFXACYDZIKN-UHFFFAOYSA-N
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Description

DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE is a chemical compound with the molecular formula C11H22O4Si. It is a derivative of malonic acid, where the hydrogen atoms are replaced by trimethylsilyl and ethyl groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Diethyl(trimethylsilylmethyl)malonate, also known as Diethyl 2-((trimethylsilyl)methyl)malonate or Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester, is a chemical compound used in organic synthesis. Its primary targets are the α-carbon atoms adjacent to carbonyl groups in organic molecules .

Mode of Action

The compound acts by undergoing a chemical reaction known as the malonic ester synthesis . This reaction involves the alkylation of the α-carbon atoms adjacent to both carbonyl groups, followed by conversion to a substituted acetic acid . The α-carbon atoms can be deprotonated by a strong base, forming a carbanion that can undergo nucleophilic substitution on an alkyl halide, yielding the alkylated compound .

Biochemical Pathways

The malonic ester synthesis pathway is the primary biochemical pathway affected by this compound . This pathway allows for the formation of more complex molecular structures, such as Michael additions and aldol condensations . The compound’s unique properties enable the exploration of new chemical pathways, contributing to innovations in drug development and the creation of novel aromatic compounds .

Result of Action

The result of the compound’s action is the formation of a substituted acetic acid . This product can be further used in the synthesis of various carboxylic acids and their derivatives . The compound is instrumental in the manufacture of barbiturates, vitamins, and flavoring agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored and handled in a controlled environment to prevent degradation and maintain its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE can be synthesized through the esterification of malonic acid derivatives with trimethylsilyl and ethyl groups. The reaction typically involves the use of an acid catalyst and an alcohol, such as ethanol, under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

diethyl 2-(trimethylsilylmethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4Si/c1-6-14-10(12)9(8-16(3,4)5)11(13)15-7-2/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOGFXACYDZIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C[Si](C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066284
Record name Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17962-38-8
Record name 1,3-Diethyl 2-[(trimethylsilyl)methyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17962-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, ((trimethylsilyl)methyl)-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017962388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, 2-[(trimethylsilyl)methyl]-, 1,3-diethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [(trimethylsilyl)methyl]malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPANEDIOIC ACID, ((TRIMETHYLSILYL)METHYL)-, DIETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD84MD265
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